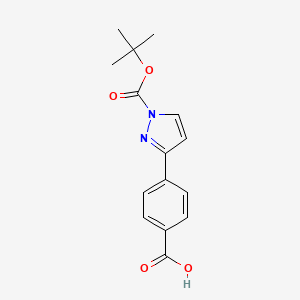
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid is a compound that combines a benzoic acid moiety with a pyrazole ring, protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . These methods allow for continuous production and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Shares the Boc-protected benzoic acid moiety.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a pyrazole ring.
4-(1-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Features a piperazine ring.
Uniqueness
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The Boc protection allows for selective reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
BTHUVIAYRUBMFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


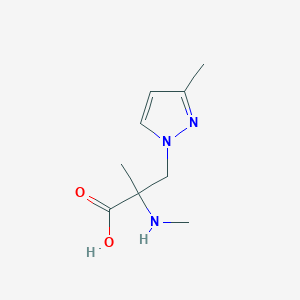
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
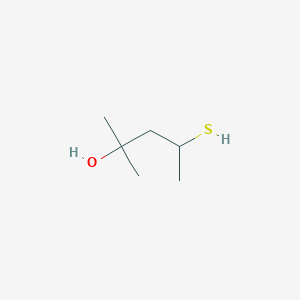
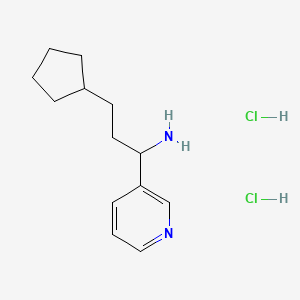
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
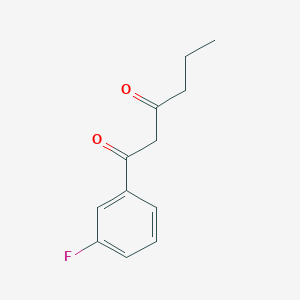



![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
